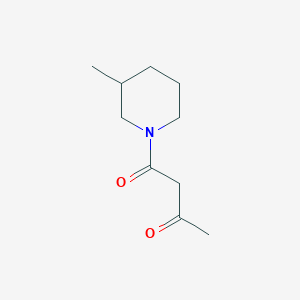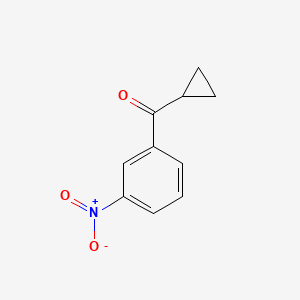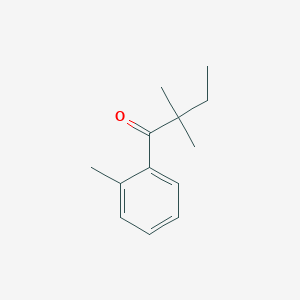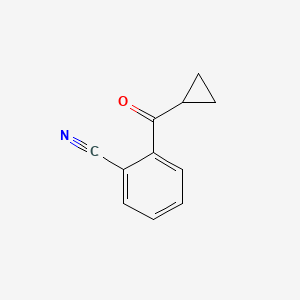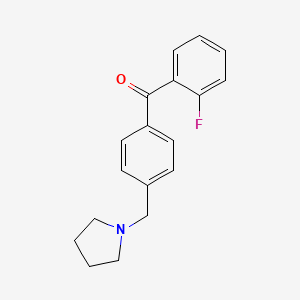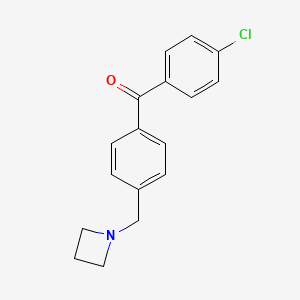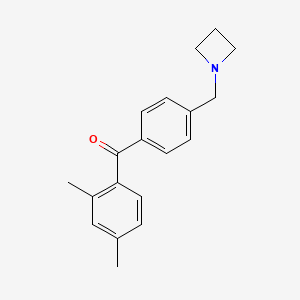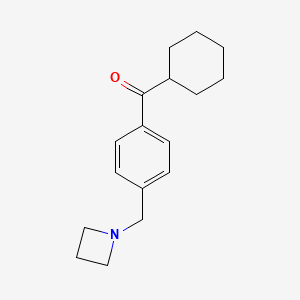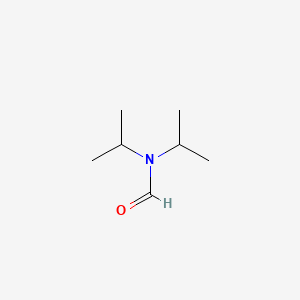
N,N-Diisopropylformamide
Overview
Description
N,N-Diisopropylformamide is a chemical compound with the molecular formula C7H15NO . It is used as an intermediate for organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 23 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
This compound has been identified as a degradation product in the decontamination of the chemical warfare agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (VX) with hypochlorite-based solution .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.437, a boiling point of 196 °C, a melting point of 10-11 °C, and a density of 0.89 g/mL at 25 °C .Scientific Research Applications
Enthalpic Interactions in Solution
A study by Sijpkes and Somsen (1990) investigated the enthalpies of dilution of various amides, including N,N-diisopropylformamide, in N,N-dimethylformamide. They measured calorimetrically the enthalpic pair-interaction coefficients, which are crucial in understanding solute-solute-solvent interactions.
Chemical Warfare Agent Decontamination
Hopkins et al. (2014) focused on the chemical analysis of decontamination solutions used against chemical warfare agents, confirming the formation of this compound during the decontamination process with hypochlorite-based solutions (Hopkins et al., 2014).
Protecting Group in Metalation Reactions
Zhichkin, Krasutsky, and Krishnamoorthy (2010) introduced N,N-diisopropylformamidine (DIFA), derived from this compound, as a novel protecting group for anilines in metalation reactions. This group is particularly effective due to its weak coordination and bulkiness, making it orthogonal to other acid-labile protecting groups (Zhichkin, Krasutsky, & Krishnamoorthy, 2010).
As a Reagent in Organic Synthesis
Le Bras and Muzart (2018) reviewed the use of N,N-dimethylformamide and N,N-dimethylacetamide, highlighting their roles as multipurpose reagents in the synthesis of various compounds (Le Bras & Muzart, 2018).
Solvent Role and Beyond
Heravi, Ghavidel, and Mohammadkhani (2018) provided an in-depth review of N,N-dimethylformamide (DMF), closely related to this compound, emphasizing its multifaceted role as a solvent, reagent, catalyst, and stabilizer in organic chemistry (Heravi, Ghavidel, & Mohammadkhani, 2018).
Molecular Rotation Studies
Wallach and Huntress (1969) explored the anisotropic molecular rotation of N,N‐dimethylformamide, providing insights into molecular dynamics that could be relevant for understanding similar molecules like this compound (Wallach & Huntress, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Diisopropylformamide is a formamide compound . Formamide compounds are generally used as solvents, extractants, and intermediates in organic synthesis . .
Mode of Action
As a formamide compound, it may interact with its targets by introducing a formyl group (-CO) between the nitrogen and hydrogen atoms of primary or secondary amine compounds . This interaction could potentially alter the properties of the target molecule.
Biochemical Pathways
As a formamide compound, it may be involved in various organic synthesis reactions .
Pharmacokinetics
As a formamide compound, it is likely to have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
As a formamide compound, it may play a role in the synthesis of other organic compounds .
Properties
IUPAC Name |
N,N-di(propan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDDZDKBWPHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181492 | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-30-3 | |
| Record name | Diisopropylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2700-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(1-methylethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Diisopropylformamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HT4KLE3HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N-Diisopropylformamide influence its internal rotation and what are the implications?
A1: Steric effects play a dominant role in the internal rotation of N,N-dialkylformamides like this compound. [] Specifically, increasing the size of the alkyl substituent, in this case, isopropyl groups, leads to a decrease in the torsional barrier height. This decrease in barrier height can affect the molecule's conformational preference and overall reactivity. []
Q2: How does this compound interact with aromatic solvents like benzene?
A2: this compound interacts with benzene through a time-averaged solvent cluster model. [] This model suggests that the amide forms weak associations with benzene molecules, leading to characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectrum, known as benzene dilution shifts (ASIS). These shifts provide valuable information about the amide's structure and its interactions with the solvent environment. []
Q3: Can you elaborate on the conformational behavior of this compound?
A3: Research utilizing a combination of NMR lanthanide-induced shifts and conformational energy calculations revealed that this compound (DIPF) exists as a mixture of two primary conformations. [] The study demonstrated that DIPF predominantly adopts a conformation where the carbonyl group and one of the isopropyl groups are oriented on the same side of the N-C bond, while the other isopropyl group points in the opposite direction. This conformational preference significantly influences its interactions with other molecules. []
Q4: Are there any studies examining the magnetic properties of compounds containing this compound?
A4: Research explored the magnetic behavior of a one-dimensional azido-bridged cobalt(II) complex incorporating this compound (DIPF) as a ligand, denoted as [Co2(N3)4(DIPF)2]. [] This complex exhibited slow magnetic relaxation, characteristic of single-chain magnets. Interestingly, the study highlighted how varying the size of amide ligands, from DMF to DEF to DIPF, influenced the coordination geometry of cobalt ions and the overall magnetic properties of the resulting chains. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


